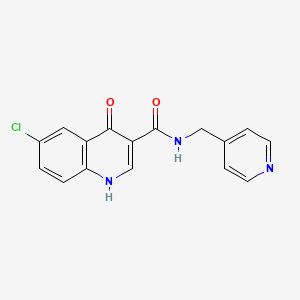

6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-11-1-2-14-12(7-11)15(21)13(9-19-14)16(22)20-8-10-3-5-18-6-4-10/h1-7,9H,8H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHBFJRUUNVNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with pyridin-4-ylmethanamine under acidic conditions to form the desired carboxamide . The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can yield various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Mechanism of Action

Research indicates that compounds within the quinoline-4-carboxamide class, including 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide, exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves the inhibition of translation elongation factor 2 (), which is critical for protein synthesis in the parasite . This novel mechanism is particularly important as it may help overcome existing drug resistance issues associated with traditional antimalarials.

Efficacy Studies

Several studies have demonstrated the efficacy of quinoline derivatives in preclinical models. For instance, derivatives similar to 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide have shown low nanomolar potency against various stages of the Plasmodium life cycle, including liver and blood stages. In particular, compounds exhibiting this structure have been found to possess excellent oral efficacy in mouse models of malaria, with effective doses (ED90) below 1 mg/kg .

Structure–Activity Relationship (SAR)

Chemical Modifications

The pharmacological properties of 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide can be significantly influenced by structural modifications. Studies have indicated that substituents at specific positions on the quinoline ring can enhance antimalarial activity. For example, replacing a phenyl group with a pyridyl group has been shown to maintain or even enhance potency .

Comparative Analysis

The following table summarizes key findings from structure–activity relationship studies related to quinoline derivatives:

| Compound Structure | EC50 (nM) | Comments |

|---|---|---|

| 6-chloro derivative | 33.6 ± 5.8 | High potency against P. falciparum |

| 2-pyridyl derivative | 1032.8 ± 232.9 | Significantly less active than its 4-pyridyl counterpart |

| Fluorinated analogs | Varies | Generally less potent compared to chlorinated variants |

Potential Applications Beyond Antimalarial Use

HIV Integrase Inhibition

In addition to its antimalarial properties, compounds structurally related to 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide have been explored for their potential as HIV integrase inhibitors. A study synthesized various derivatives and evaluated their inhibitory activities against HIV-1 integrase, suggesting a broader therapeutic potential for this class of compounds .

Other Therapeutic Areas

The versatility of quinoline derivatives extends to other therapeutic areas as well. For instance, ongoing research is investigating their potential applications in treating other infectious diseases and possibly cancer due to their ability to interfere with critical biological processes in pathogens and tumor cells.

Wirkmechanismus

The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Pyridine Substitution Position

- Pyridin-3-yl (): The 3-position pyridine introduces steric hindrance, possibly reducing solubility compared to the 4-position analog .

- Dual Pyridine Substitutions (): The 2-pyridinyl group on the quinoline core and 3-pyridinylmethyl on the amide may confer multitarget activity but increase molecular weight, affecting bioavailability .

Methoxy vs. Hydroxy Groups

Amide Linker Modifications

- Pyridinylmethyl vs. Aryl Groups : The pyridinylmethyl group (target compound) offers a balance of hydrophilicity and π-π stacking capability, whereas 3-methoxyphenyl () prioritizes lipophilicity, which may alter tissue distribution .

Biologische Aktivität

6-Chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a quinolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This compound's structural features suggest a promising pharmacological profile, which has been explored through various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide. The compound exhibits significant antiproliferative effects against various cancer cell lines, particularly colorectal cancer.

- Cell Line Testing :

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, the compound also shows promising antimicrobial activity .

- Bacterial Strains :

- The compound has been tested against several bacterial strains, demonstrating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. MIC values ranged from 4.69 to 22.9 µM , showcasing its broad-spectrum antimicrobial potential .

- Mechanism of Action :

- The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, although specific mechanisms for this compound are still under investigation.

Structure-Activity Relationship (SAR)

The biological activity of 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Chloro Group | Enhances binding affinity to PI3Kα |

| Pyridine Substitution | Critical for activity; enhances interactions with target proteins |

Study 1: Antiproliferative Effects

A study conducted on a series of quinolone derivatives, including the target compound, demonstrated that the presence of the pyridine moiety significantly increased antiproliferative activity against colorectal cancer cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction dynamics with PI3Kα .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of various quinolone derivatives found that those with similar structural features exhibited MIC values comparable to established antibiotics. This study emphasized the need for further exploration into optimizing these compounds for clinical applications .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation of substituted quinoline precursors with pyridin-4-ylmethylamine. Key steps include:

- Cyclization : Use catalysts like Pd or Cu in solvents such as DMF or toluene to facilitate quinoline ring formation .

- Functionalization : Introduce the chloro and hydroxy groups via electrophilic substitution or oxidation-reduction reactions .

- Coupling : Optimize the carboxamide bond formation using activating agents (e.g., HATU) under inert atmospheres .

- Yield Optimization : Adjust temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents. For example, reports ~80% yield for analogous quinoline carboxamides using ethanol/DMF mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxy (-OH, ~3200 cm⁻¹) groups .

- NMR : ¹H NMR detects pyridyl protons (δ 8.5–9.0 ppm) and quinoline aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms carboxamide carbonyl signals (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₃ClN₂O₃: ~317.06 Da) .

Q. What preliminary biological assays are recommended to evaluate its anticancer potential?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Apoptosis Induction : Measure caspase-3/7 activation via fluorometric assays .

- DNA Interaction : Employ ethidium bromide displacement assays to assess intercalation potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Substituent Modification : Replace the pyridin-4-ylmethyl group with bulkier substituents (e.g., 4-methylphenyl) to enhance enzyme inhibition .

- Chloro Position : Compare 6-chloro vs. 8-chloro analogs to evaluate effects on DNA binding affinity .

- Quantitative SAR (QSAR) : Use computational models to predict logP and polar surface area for bioavailability optimization .

Q. What strategies mitigate drug resistance when targeting quinoline-resistant cancer cell lines?

- Methodological Answer :

- Combination Therapy : Pair with P-glycoprotein inhibitors (e.g., verapamil) to counteract efflux pump-mediated resistance .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade resistant targets .

Q. Which in vivo models are suitable for pharmacokinetic and toxicity profiling?

- Methodological Answer :

- Rodent Models : Administer orally (10–50 mg/kg) to assess plasma half-life and tissue distribution via LC-MS .

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14-day repeated-dose studies .

Q. How can computational docking predict interactions with biological targets like topoisomerase II?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.